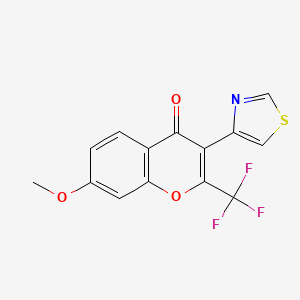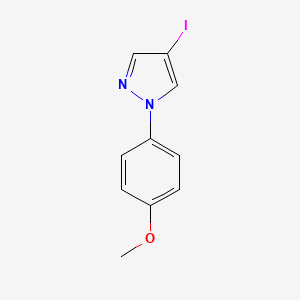
4-iodo-1-(4-methoxyphenyl)pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-iodo-1-(4-methoxyphenyl)pyrazole: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of an iodine atom and a methoxyphenyl group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1-(4-methoxyphenyl)pyrazole typically involves the iodination of 1-(4-methoxyphenyl)-1H-pyrazole. This can be achieved through various methods, including:
Electrophilic Iodination: Using iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) in an organic solvent like acetic acid.
Halogen Exchange: Starting with a bromo or chloro derivative of 1-(4-methoxyphenyl)-1H-pyrazole and treating it with sodium iodide (NaI) in acetone or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic iodination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination step.
化学反应分析
Types of Reactions:
Substitution Reactions: The iodine atom in 4-iodo-1-(4-methoxyphenyl)pyrazole can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form iodinated pyrazole oxides or reduction to remove the iodine atom, yielding the parent pyrazole.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in DMF for azidation.
Oxidation: Potassium permanganate (KMnO4) in acetone.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products:
- Azidopyrazoles from azidation.
- Iodinated pyrazole oxides from oxidation.
- Deiodinated pyrazoles from reduction.
科学研究应用
Chemistry: 4-iodo-1-(4-methoxyphenyl)pyrazole is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: In biological research, this compound is used to study the effects of iodinated pyrazoles on various biological pathways and to develop new bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential anti-inflammatory, anti-cancer, and antimicrobial agents.
Industry: The compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4-iodo-1-(4-methoxyphenyl)pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom can enhance the compound’s binding affinity to its target, while the methoxyphenyl group can modulate its pharmacokinetic properties.
相似化合物的比较
- 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole
- 4-chloro-1-(4-methoxyphenyl)-1H-pyrazole
- 4-fluoro-1-(4-methoxyphenyl)-1H-pyrazole
Comparison:
- Uniqueness: The iodine atom in 4-iodo-1-(4-methoxyphenyl)pyrazole provides unique reactivity compared to its bromo, chloro, and fluoro counterparts. Iodine is a better leaving group, making the compound more reactive in substitution and coupling reactions.
- Applications: While all these compounds can be used in similar synthetic applications, the iodinated derivative is often preferred for reactions requiring high reactivity and selectivity.
属性
IUPAC Name |
4-iodo-1-(4-methoxyphenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O/c1-14-10-4-2-9(3-5-10)13-7-8(11)6-12-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFMMMLUYCNZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate](/img/structure/B2776036.png)
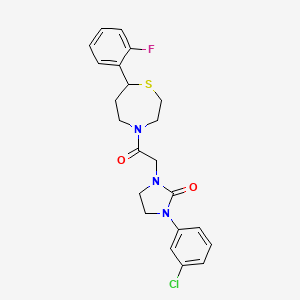
![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2776043.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate](/img/structure/B2776044.png)
![N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2776046.png)
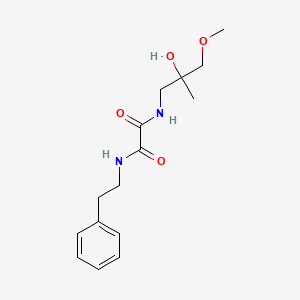
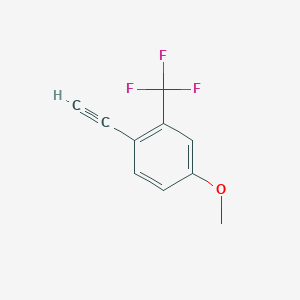
![(E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2776049.png)
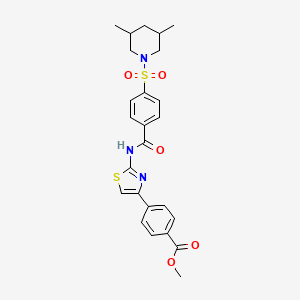
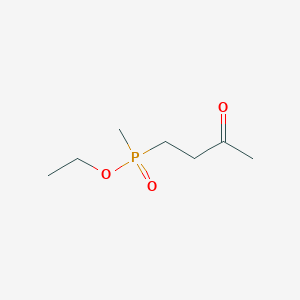
![6-Isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2776052.png)
![1-(2-fluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2776053.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2776056.png)
